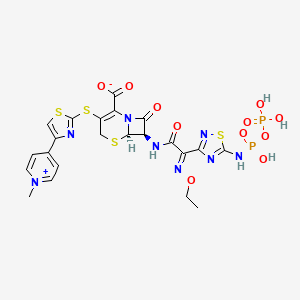
Ceftaroline Fosamil Di-phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ceftaroline Fosamil Di-phosphonate is a prodrug of ceftaroline, a novel broad-spectrum cephalosporin antibiotic. It is primarily used for the treatment of acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. This compound exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ceftaroline Fosamil Di-phosphonate involves several key steps:
Chloridization: The starting material, 7-phenylacetamide-3-hydroxy-3-cephalosporin-4-carboxylate-diphenylmethyl, undergoes chloridization.
Thioether Formation: The chloridized compound reacts with 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt at the C-3 site to form a thioether compound.
Deprotection: Carboxyl and amino protecting groups are removed using p-cresol and immobilized penicillinase, respectively.
Condensation Reaction: The thioether compound undergoes a C-7 site condensation reaction with an acylated AE-active ester.
Crystallization: The final product is obtained through crystallization in acetic acid after hydrolyzation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Ceftaroline Fosamil Di-phosphonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound is rapidly converted into its active form, ceftaroline, in plasma by a phosphatase enzyme.
Beta-lactam Ring Hydrolysis: The beta-lactam ring of ceftaroline is hydrolyzed to form the microbiologically inactive, open-ring metabolite ceftaroline M-1.
Common Reagents and Conditions:
Phosphatase Enzyme: Used for the conversion of this compound to ceftaroline.
Aqueous Conditions: Hydrolysis reactions typically occur in aqueous environments.
Major Products:
Ceftaroline: The active form of the compound.
Ceftaroline M-1: An inactive metabolite formed through beta-lactam ring hydrolysis.
科学研究应用
Ceftaroline Fosamil Di-phosphonate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: Investigated for its interactions with bacterial cell wall synthesis and resistance mechanisms.
Industry: Employed in the development of new antibacterial agents and formulations for clinical use.
作用机制
Ceftaroline Fosamil Di-phosphonate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) 1 through 3, blocking the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell lysis and death .
相似化合物的比较
Ceftobiprole: Another fifth-generation cephalosporin with a similar spectrum of activity against Gram-positive and Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin used for treating a variety of bacterial infections.
Uniqueness: Ceftaroline Fosamil Di-phosphonate is unique due to its high affinity for penicillin-binding proteins, particularly PBP2a, which mediates methicillin resistance in Staphylococci. This makes it highly effective against methicillin-resistant Staphylococcus aureus, a significant advantage over other cephalosporins .
属性
分子式 |
C22H22N8O11P2S4 |
|---|---|
分子量 |
764.7 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-[[hydroxy(phosphonooxy)phosphoryl]amino]-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H22N8O11P2S4/c1-3-40-26-13(16-25-21(47-28-16)27-42(35,36)41-43(37,38)39)17(31)24-14-18(32)30-15(20(33)34)12(9-44-19(14)30)46-22-23-11(8-45-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H5-,24,25,27,28,31,33,34,35,36,37,38,39)/b26-13+/t14-,19-/m1/s1 |
InChI 键 |
IPMMEXHFTOVOPX-XHNDKCDBSA-N |
手性 SMILES |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)OP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] |
规范 SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)OP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


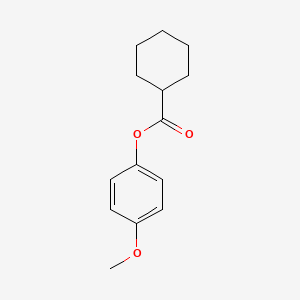
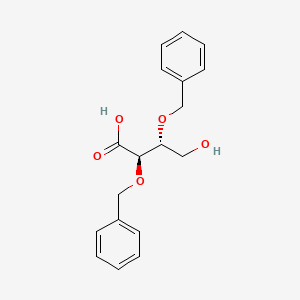

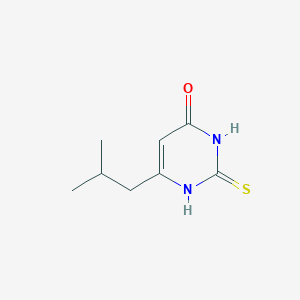
![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)
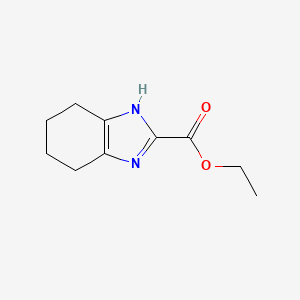
![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
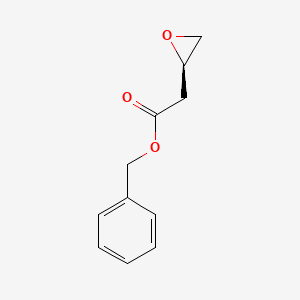
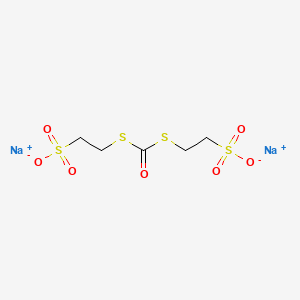
![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
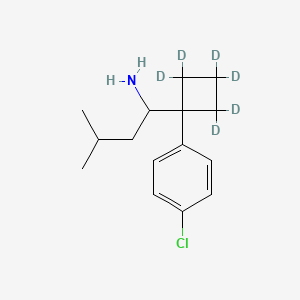
![2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)
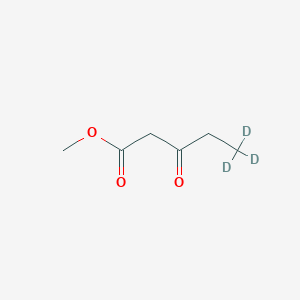
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)
